1-哌啶-4-基吡啶-2-酮;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

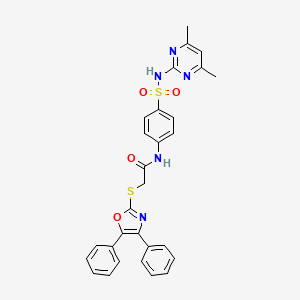

The synthesis of similar compounds, such as 2,6-diaryl-3-methyl-4-piperidones, has been achieved by the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of these compounds were synthesized by reacting them with thiosemicarbazide .Molecular Structure Analysis

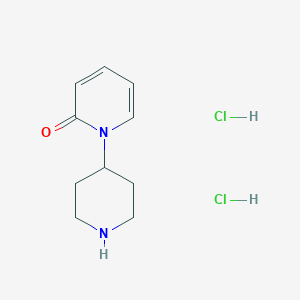

The molecular formula of “1-Piperidin-4-ylpyridin-2-one;dihydrochloride” is C10H16Cl2N2O. The molecular weight is 251.15. For a detailed molecular structure, you may refer to databases like ChemSpider .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the Mannich reaction and reactions with thiosemicarbazide . More specific reactions would depend on the exact conditions and reagents used.Physical And Chemical Properties Analysis

The physical form of “1-Piperidin-4-ylpyridin-2-one;dihydrochloride” is solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the sources.科学研究应用

合成与结构表征

- 哌啶-4-基吡啶-2-酮的各种衍生物的合成和晶体结构已被广泛研究。例如,一项研究详细介绍了一种特定衍生物的合成、晶体结构和生物活性,重点介绍了其对烟草花叶病毒的杀菌和抗病毒活性(Li et al., 2015)。另一项研究重点关注 1-(4-甲基苄基)哌啶-4-酮 O-(6-氯吡啶-3-基)甲基肟的合成和晶体结构,证明了其对真菌的广泛抑制活性(薛思佳,2011)。

生物和医学应用

- 哌啶-4-基吡啶-2-酮衍生物的研究也揭示了重要的生物和医学潜力。一项关于新型 1-取代吡咯烷-2-酮和具有肾上腺素分解活性的吡咯烷衍生物的抗心律失常和降压作用的研究表明了这些化合物的药理潜力(Barbara Malawska et al., 2002)。

化学性质和反应

- 哌啶-4-基吡啶-2-酮衍生物的化学性质和反应一直是研究的主题,包括量子化学和分子动力学模拟研究,用于预测某些衍生物对铁腐蚀的抑制效率(S. Kaya et al., 2016)。另一个感兴趣的领域是正交保护的哌啶-3-基甲胺和哌啶-4-基甲胺衍生物的合成,它们是药物化学中的重要组成部分(Urban Košak et al., 2014)。

材料科学与配位化学

- 在材料科学和配位化学中,基于哌啶衍生物的新型配体和配位聚合物的合成是一个感兴趣的领域。例如,线性哌嗪-吡啶配体的合成及其与 Hg2+ 的配位聚合物提供了对这些材料的结构方面和潜在应用的见解(牛云云等,2001)。

安全和危害

未来方向

The compounds synthesized in the study by Goel et al. exhibited significant antimicrobial activity . This suggests that “1-Piperidin-4-ylpyridin-2-one;dihydrochloride” and similar compounds could be used as a template for future development through modification or derivatization to design more potent antimicrobial agents .

作用机制

Target of Action

The primary target of the compound 1-Piperidin-4-ylpyridin-2-one;dihydrochloride, also known as AT19246, is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.

Mode of Action

AT19246 interacts with its target, the serine/threonine-protein kinase B-raf, by binding to it. This binding can inhibit the activity of the kinase, leading to changes in the signal transduction pathways within the cell .

Biochemical Pathways

The interaction of AT19246 with serine/threonine-protein kinase B-raf affects various biochemical pathways. The most significant of these is the MAPK/ERK pathway, which is involved in cell division, differentiation, and secretion . By inhibiting B-raf, AT19246 can disrupt this pathway, leading to downstream effects on cell growth and proliferation.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation and can have an active effect .

Result of Action

The molecular and cellular effects of AT19246’s action primarily involve the inhibition of cell growth and proliferation. By disrupting the MAPK/ERK pathway, AT19246 can potentially halt the division of cells, which could be beneficial in the treatment of diseases characterized by uncontrolled cell growth .

属性

IUPAC Name |

1-piperidin-4-ylpyridin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c13-10-3-1-2-8-12(10)9-4-6-11-7-5-9;;/h1-3,8-9,11H,4-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABKKGYCEHJYHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CC=CC2=O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Piperidin-4-ylpyridin-2-one;dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole](/img/structure/B2702549.png)

![ethyl 2-[({5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetyl)amino]benzoate](/img/structure/B2702552.png)

![3-benzyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2702553.png)

![(E)-methyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2702554.png)

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2702560.png)

![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride](/img/structure/B2702562.png)